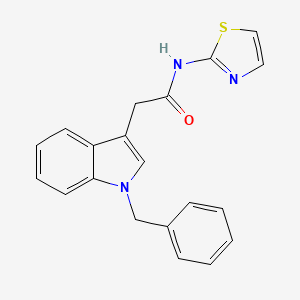

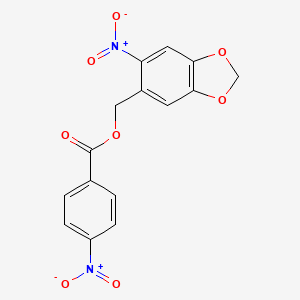

![molecular formula C22H26N2O4S B2600361 m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896379-56-9](/img/structure/B2600361.png)

m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . These compounds have been investigated for their activity as new anti-ulcer agents .

Synthesis Analysis

The synthesis of these compounds involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis

In the molecule of a similar compound, the two six-membered rings are almost parallel to each other and perpendicular to the mean plane through the five-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and reflux . More specific details about the chemical reactions involved in the synthesis of “this compound” are not available in the sources I found.Scientific Research Applications

Direct Methanol Fuel Cells

Methanol as a Fuel Source : Methanol, an alcohol similar in some respects to the chemical structure of interest, has been extensively studied for its application in direct methanol fuel cells (DMFCs). DMFCs are attractive for various applications due to their high efficiency and low environmental impact. The major limitation in DMFC technology is methanol crossover from the anode to the cathode, which significantly affects the cell's performance. Efforts are ongoing to develop more methanol-impermeable polymer electrolytes to overcome this challenge (Heinzel & Barragán, 1999).

Cryopreservation of Microorganisms

Protectants in Cryopreservation : The compound's potential utility might extend to cryopreservation, where cryoprotective additives (CPAs) play a crucial role in the frozen storage of microorganisms. CPAs like dimethyl sulfoxide (Me2SO), glycerol, and methanol are among those with satisfactory results, highlighting the importance of chemical protectants in cryobiology. This area explores the cryoprotective activity of various CPAs and their impact on different organisms, suggesting a potential research avenue for investigating the protective effects of novel compounds (Hubálek, 2003).

Catalytic Methane-to-Methanol Conversion

Mechanisms and Intermediates : The catalytic conversion of methane to methanol is a significant area of research, offering insights into potential applications of novel catalysts or reactants in similar reactions. Studies have identified various intermediates in this conversion process, shedding light on the mechanisms at play and suggesting avenues for optimizing the conversion efficiency. This research underscores the importance of understanding reaction pathways and the role of catalysts, which could be relevant for the applications of "m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone" in catalysis or as a part of a catalytic system (Wang & Zhou, 2008).

Future Directions

Properties

IUPAC Name |

(3-methylphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-17-6-8-20(9-7-17)29(26,27)24-14-15-28-22(24)10-12-23(13-11-22)21(25)19-5-3-4-18(2)16-19/h3-9,16H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURGGOBMIKPAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)

![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)

![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)

![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)

![2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2600293.png)

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)